Cas no 2413904-30-8 (tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)

tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2413904-30-8
- tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
- EN300-26666325
-
- インチ: 1S/C10H17N3O2S2/c1-5-6-13(7-11-12-8(16)17-7)9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,12,16)
- InChIKey: DWFFABYUFBFJMD-UHFFFAOYSA-N
- ほほえんだ: S1C(NN=C1N(C(=O)OC(C)(C)C)CCC)=S
計算された属性
- せいみつぶんしりょう: 275.07621914g/mol
- どういたいしつりょう: 275.07621914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 111Ų
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666325-0.05g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 0.05g |
$383.0 | 2025-03-20 | |
Enamine | EN300-26666325-5.0g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 5.0g |
$1322.0 | 2025-03-20 | |
Enamine | EN300-26666325-10g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 10g |
$1962.0 | 2023-09-12 | ||
Enamine | EN300-26666325-5g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 5g |
$1322.0 | 2023-09-12 | ||
Enamine | EN300-26666325-0.1g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 0.1g |
$402.0 | 2025-03-20 | |
Enamine | EN300-26666325-10.0g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 10.0g |
$1962.0 | 2025-03-20 | |
Enamine | EN300-26666325-1.0g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 1.0g |
$457.0 | 2025-03-20 | |
Enamine | EN300-26666325-0.25g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 0.25g |
$420.0 | 2025-03-20 | |
Enamine | EN300-26666325-2.5g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 2.5g |
$894.0 | 2025-03-20 | |
Enamine | EN300-26666325-0.5g |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413904-30-8 | 95.0% | 0.5g |
$438.0 | 2025-03-20 |
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamateに関する追加情報
tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: A Comprehensive Overview
The compound tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413904-30-8) is a complex organic molecule with a diverse range of potential applications in various fields. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in the pharmaceutical industry as active ingredients. The structure of this compound is characterized by the presence of a tert-butyl group, an N-propyl group, and a 5-sulfanyl-1,3,4-thiadiazole ring, all of which contribute to its unique chemical properties.
Recent studies have highlighted the importance of thiadiazole-containing compounds in medicinal chemistry due to their potential as antimicrobial agents, antioxidants, and anti-inflammatory agents. The 5-sulfanyl substituent on the thiadiazole ring is particularly significant, as it enhances the compound's ability to interact with biological systems. This makes tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate a promising candidate for further exploration in drug discovery.
From a synthetic perspective, the preparation of this compound involves a multi-step process that typically includes the formation of the thiadiazole ring followed by substitution reactions to introduce the tert-butyl and propyl groups. The synthesis pathway is optimized to ensure high yields and purity, which are critical for its application in sensitive areas such as pharmaceuticals. Researchers have also explored alternative synthetic routes using green chemistry principles to minimize environmental impact.
In terms of biological activity, this compound has shown remarkable results in preliminary assays. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory drug. Additionally, its antimicrobial properties have been tested against various bacterial and fungal strains, with promising outcomes that warrant further investigation.
The tert-butyl group in the molecule plays a crucial role in modulating its physical properties. This group increases the molecule's lipophilicity, which enhances its ability to cross biological membranes. This characteristic is particularly advantageous in drug delivery systems where efficient absorption is required. Furthermore, the N-propyl group contributes to the molecule's stability and solubility in organic solvents, making it suitable for various chemical reactions.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with target proteins at an atomic level. These studies have provided valuable insights into its binding affinity and selectivity, paving the way for rational drug design. The integration of experimental and computational approaches has significantly accelerated the development of this compound as a potential therapeutic agent.
In conclusion, tert-butyl N-propyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413904-30-8) is a versatile compound with immense potential across multiple disciplines. Its unique structure endows it with desirable chemical and biological properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to both medicinal chemistry and agricultural science.
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